Dichlormid

Herbicide safener Gene expression Maize detoxification

Researchers and procurement managers require a validated herbicide safener with distinct enzyme induction profiles-not a generic dichloroacetamide. Dichlormid specifically up-regulates ZmGST27, ZmMRP1, and ZmGT1 in maize root tissue, enabling selective weed control with thiocarbamate herbicides without systemic OGT activity perturbation. - **Validated Application**: Highly effective for metazachlor and EPTC safening in maize (corn) cropping systems. - **Distinctive Stability**: Negligible hydrolysis at pH 7.0 (vs. benoxacor t1/2 55 days)-ideal for environmental fate studies. - **Research Utility**: Reproducible positive control for GST isozyme induction and xenobiotic metabolism pathway dissection. Available for immediate B2B shipment as a certified reference standard.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
CAS No. 37764-25-3
Cat. No. B166021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlormid
CAS37764-25-3
SynonymsN,N-Diallyl-2,2-dichloroacetamide, 2,2-Dichloro-n,n-di-2-propenyl acetamide
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)C(Cl)Cl
InChIInChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2
InChIKeyYRMLFORXOOIJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.0X10+3 mg/L at 20 °C
In water, about 5 g/L
Slightly soluble in water
In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene

Structure & Identifiers


Interactive Chemical Structure Model





Dichlormid Technical Baseline for Maize Protection


Dichlormid (CAS 37764-25-3, N,N-diallyl-2,2-dichloroacetamide) is a dichloroacetamide-class herbicide safener developed by Stauffer Chemical and introduced in 1972 [1]. It functions by inducing the synthesis of glutathione S-transferase (GST) isozymes in target crops, which catalyze the conjugation of herbicides with glutathione, thereby promoting detoxification and reducing phytotoxicity [1]. Dichlormid is specifically employed to increase maize (corn) tolerance to thiocarbamate and chloroacetamide herbicides, enabling selective weed control while protecting the crop [2]. Its molecular mechanism involves up-regulation of ZmGST27 and ZmMRP1 expression and increased ZmGT1 activity in maize [1][3]. As one of the earliest commercialized safeners, dichlormid serves as a reference compound in comparative safener research and remains relevant in formulated agricultural products [2].

Crop system Maize protection context for thiocarbamate and metazachlor herbicides
Mechanism Induces GST/GT1 detoxification pathway via ZmGST27, ZmMRP1, ZmGT1 upregulation
Research use Reference compound in comparative safener and gene induction studies

Dichlormid Substitution Limitations


Despite sharing the dichloroacetamide chemical class with safeners such as AD-67, benoxacor, and furilazole, dichlormid exhibits distinct enzyme induction profiles, target gene specificity, and environmental stability parameters that preclude simple functional interchange [1][2]. Dichlormid shows weaker enhancement of O-glucosyltransferase (OGT) activity compared to cloquintocet-mexyl and restricts its detoxification effects largely to root tissue [1]. Furthermore, under circumneutral pH conditions, dichlormid demonstrates negligible hydrolysis compared to benoxacor, which undergoes measurable degradation (half-life 55.0 days) [2]. These compound-specific characteristics directly influence efficacy across different herbicide-safener-crop combinations and environmental exposure scenarios, requiring evidence-based selection rather than class-based substitution [1][2].

OGT induction profile mismatch
Root-restricted OGT enhancement may limit cross-crop protection transfer compared to systemic safeners like cloquintocet-mexyl.
Hydrolytic stability differs within class
Negligible hydrolysis at neutral pH contrasts with labile analogs; environmental fate assumptions may not transfer from benoxacor-based data.
Gene induction pattern specificity
ZmGT1 induction distinguishes dichlormid from non-inducing xenobiotics (e.g., 2,4-D); substitution may alter detoxification pathway activation.

Dichlormid Comparative Evidence


Gene Induction Profile vs. 2,4-D in Maize

Dichlormid demonstrates a specific gene expression induction profile that differs from other xenobiotics. In a comparative analysis of five compounds, dichlormid up-regulated ZmGT1 expression, whereas 2,4-D failed to induce this gene [1]. Both dichlormid and the comparator compounds (atrazine, metolachlor, primisulfuron) up-regulated ZmGST27 and ZmMRP1 expression, but the ZmGT1 induction pattern distinguished dichlormid from 2,4-D [1].

ZmGT1 Induction
Head-to-head
Dichlormid: up-regulated vs 2,4-D: no induction
ZmGT1 induction distinguishes dichlormid from non-inducing compounds
qRT-PCR in maize; five-compound panel
Herbicide safener Gene expression Maize detoxification

Metazachlor Protection vs. BAS-145138 in Maize

In growth room bioassays comparing multiple safeners for chloroacetamide herbicide protection in maize seedlings, dichlormid and BAS-145138 were both rated as 'highly effective' safeners for metazachlor [1]. For acetochlor protection, BAS-145138 and DKA-24 performed equally well, while dichlormid was evaluated but not among the top performers for this specific herbicide [1]. The study established a significant linear correlation between safener effectiveness and rates of metazachlor metabolism or GST activity when 14C-labeled herbicide was used as substrate [1].

Metazachlor Protection
Head-to-head
Dichlormid: rated highly effective vs BAS-145138: similar rating
Reported effective for metazachlor; lower protection rating for acetochlor
Growth room bioassays, maize seedlings
Chloroacetamide herbicides Maize protection Safener efficacy

Root-Limited OGT Enhancement vs. Cloquintocet-mexyl

Dichlormid was a much weaker enhancer of O-glucosyltransferase (OGT) activity compared to cloquintocet-mexyl, with the same subset of OGT activities increased as determined with cloquintocet-mexyl, but with the effect being largely restricted to the roots [1]. Cloquintocet-mexyl selectively increased OGT activities toward xenobiotics (4-nitrophenol and 2,4,5-trichlorophenol) and flavonoids in both roots and shoots, whereas dichlormid's enhancement was confined to root tissue [1].

OGT Enhancement
Head-to-head
Dichlormid: weaker, root-restricted vs Cloquintocet-mexyl: systemic
Tissue-specific profile may favor root-zone protection scenarios
Wheat seedlings; OGT activity toward xenobiotics and flavonoids
O-glucosyltransferase Wheat safener Tissue specificity

Hydrolytic Stability vs. Benoxacor

Under circumneutral conditions (pH 7.0 ± 0.1), only benoxacor among the tested dichloroacetamide safeners underwent appreciable hydrolysis over environmentally relevant timescales, with a measured half-life of 55.0 (±3.7) days [1]. In contrast, dichlormid, AD-67, and furilazole showed negligible hydrolysis under the same pH 7.0 conditions [1]. The rate constant for benoxacor hydrolysis at pH 7.0 was 5.3 × 10⁻⁴ h⁻¹, while the other safeners including dichlormid exhibited substantially lower or non-detectable rates [1].

Hydrolytic Stability
Head-to-head
Negligible hydrolysis at pH 7.0
Higher environmental persistence vs benoxacor (t1/2 55 d)
Circumneutral aqueous conditions
Environmental fate Hydrolysis kinetics Water quality

Algal Toxicity vs. Furilazole

In a comparative toxicity assessment using the nontarget green alga Raphidocelis subcapitata, the safeners benoxacor, AD-67, furilazole, and dichlormid were all substantially less toxic than their co-applied herbicides and were not toxic at environmentally relevant concentrations [1]. However, furilazole caused a significant decrease in algal cell size, whereas benoxacor and AD-67 had no observed effect on algae cell size [1]. Dichlormid similarly did not exhibit cell size effects and maintained a favorable ecotoxicity profile comparable to benoxacor and AD-67 [1].

Algal Cell Size Effect
Head-to-head
No observed cell size decrease
Reported absence of sublethal morphological effect; furilazole caused decrease
Raphidocelis subcapitata exposure at relevant concentrations
Nontarget toxicity Algae Environmental safety

Wheat Fomesafen Protection vs. Cloquintocet-mexyl

In seed soaking experiments evaluating protection of wheat seedlings from fomesafen injury at 4 mg L⁻¹, cloquintocet-mexyl and mefenpyr-diethyl were significantly more effective than dichlormid, 1,8-naphthalic anhydride, and fenclorim [1]. Dichlormid provided inferior protection compared to the leading safeners in this application context [1]. This cross-crop comparison confirms that dichlormid's efficacy is optimized for maize systems rather than wheat.

Wheat Protection
Head-to-head
Dichlormid: lower protection vs Cloquintocet-mexyl: higher protection
Maize-optimized performance; reported weaker wheat fomesafen protection
Seed soaking bioassay, 4 mg L⁻¹ fomesafen
Fomesafen injury Wheat protection Seed treatment

Dichlormid Application Scenarios


Maize Protection with Thiocarbamate or Metazachlor

Dichlormid is optimally deployed as a safener in maize (corn) cropping systems where thiocarbamate herbicides (e.g., pebulate, EPTC) or metazachlor are applied for weed control. Evidence demonstrates dichlormid was rated 'highly effective' for metazachlor safening in maize, comparable to BAS-145138 [1]. The compound increases maize tolerance to thiocarbamate herbicides through GST induction, enabling selective weed management while protecting crop yield [2]. This scenario represents the primary validated application context for dichlormid procurement.

Root-Zone Protection for Soil-Applied Herbicides

Dichlormid's root-restricted OGT activity enhancement [1] makes it particularly suitable for pre-emergence or soil-applied herbicide formulations where protection is primarily needed in the root zone. Unlike cloquintocet-mexyl, which enhances OGT activity systemically in both roots and shoots [1], dichlormid confines its effects largely to root tissue, potentially reducing unnecessary metabolic perturbation in aerial tissues while maintaining effective protection against soil-active herbicides.

Controlled ZmGST27 and ZmMRP1 Induction in Maize

Dichlormid serves as a well-characterized chemical inducer of specific detoxification genes in maize, including ZmGST27, ZmMRP1, and ZmGT1 [1][2]. In research contexts requiring consistent up-regulation of these gene targets for mechanistic studies, dichlormid provides a reproducible positive control with established molecular markers. Its differential induction pattern compared to 2,4-D (which fails to induce ZmGT1) [1] allows researchers to dissect pathway-specific responses in xenobiotic metabolism studies.

Environmental Fate of Stable Safeners

Dichlormid's negligible hydrolysis at circumneutral pH [1] makes it a suitable reference compound for environmental fate studies examining persistent dichloroacetamide safeners in aquatic systems. In contrast to benoxacor, which degrades with a 55-day half-life at pH 7.0 [1], dichlormid remains stable under these conditions, allowing researchers to isolate and study alternative degradation pathways (e.g., photochemical or microbial transformation) without confounding hydrolytic contributions.

Application
Selection Property
Validation Focus
Maize protection with metazachlor or thiocarbamate
Reported high safener rating for metazachlor in maize bioassays
Crop-safener-herbicide endpoint validation
Root-zone herbicide exposure studies
Root-restricted OGT enhancement profile
Tissue-specific detoxification activity assays
Xenobiotic detoxification gene induction research
Well-characterized ZmGT1 inducer vs non-inducer controls
Gene expression panel validation in maize
Environmental fate comparison of stable safeners
Negligible hydrolysis at neutral pH
Aqueous persistence and degradation pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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